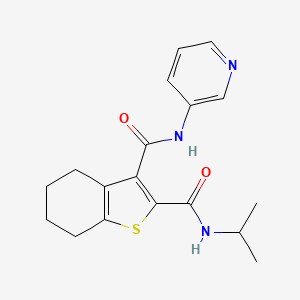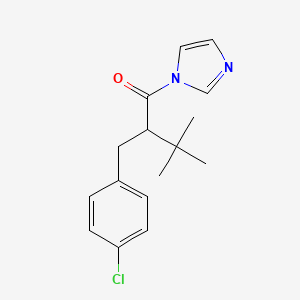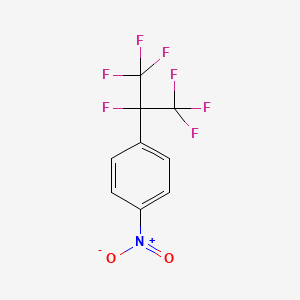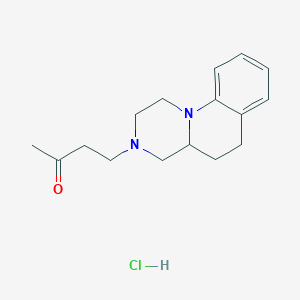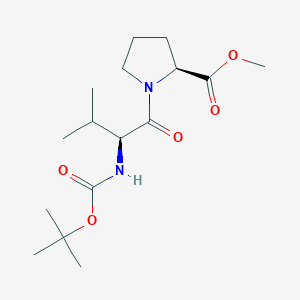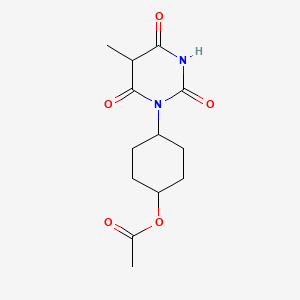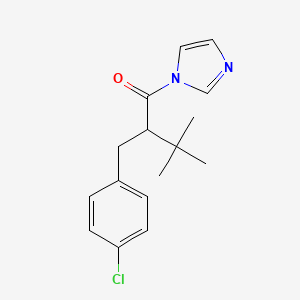
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethyl-1-oxobutylamine in the presence of a base, followed by cyclization with formamide to form the imidazole ring. The reaction conditions typically include:
Temperature: 80-100°C
Solvent: Dimethylformamide (DMF) or toluene
Catalyst: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), 25-50°C
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), 0-25°C
Substitution: NaOMe, KOtBu, methanol (MeOH), 50-80°C
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用機序
The mechanism of action of 1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
- 1H-Imidazole, 1-(2-phenylmethyl)-3,3-dimethyl-1-oxobutyl-
- 1H-Imidazole, 1-(2-(4-methylphenyl)methyl)-3,3-dimethyl-1-oxobutyl-
- 1H-Imidazole, 1-(2-(4-fluorophenyl)methyl)-3,3-dimethyl-1-oxobutyl-
Uniqueness
1H-Imidazole, 1-(2-((4-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs.
特性
CAS番号 |
99302-97-3 |
|---|---|
分子式 |
C16H19ClN2O |
分子量 |
290.79 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-1-imidazol-1-yl-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C16H19ClN2O/c1-16(2,3)14(15(20)19-9-8-18-11-19)10-12-4-6-13(17)7-5-12/h4-9,11,14H,10H2,1-3H3 |
InChIキー |
PMLLZCNELMIVSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





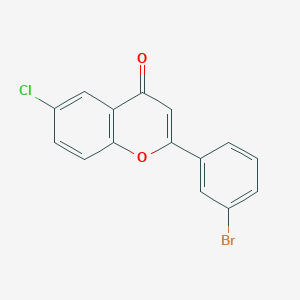
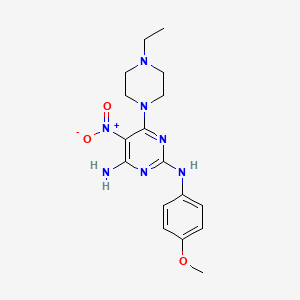
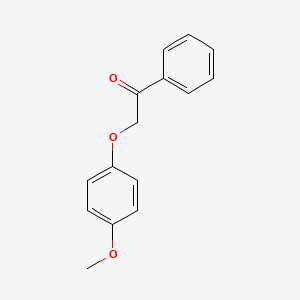
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
